N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, an oxadiazole ring, and a chlorophenyl group, making it a unique molecule with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol and reagents such as hydrazine and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
- N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-triazol-2-yl]piperidine-1-carboxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, differentiates it from similar compounds with thiadiazole or triazole rings, potentially leading to different reactivity and biological activities .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2/c1-20(2,3)11-17-23-24-18(27-17)15-5-4-10-25(13-15)19(26)22-12-14-6-8-16(21)9-7-14/h6-9,15H,4-5,10-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPDLGUXIPLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.